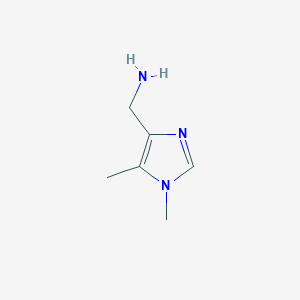

(1,5-Dimethyl-1H-imidazol-4-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

(1,5-dimethylimidazol-4-yl)methanamine |

InChI |

InChI=1S/C6H11N3/c1-5-6(3-7)8-4-9(5)2/h4H,3,7H2,1-2H3 |

InChI Key |

QOUDEUSYCYSNBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1C)CN |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Dimethyl 1h Imidazol 4 Yl Methanamine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections of the (1,5-Dimethyl-1H-imidazol-4-yl)methanamine Scaffold

Retrosynthetic analysis of this compound reveals several key disconnections that form the basis for its synthesis. The primary disconnection points are the bonds forming the imidazole (B134444) ring and the carbon-nitrogen bond of the methanamine group.

A common strategy involves the disconnection of the imidazole ring itself, leading to acyclic precursors. For instance, the imidazole ring can be conceptually broken down into a 1,2-dicarbonyl compound, an aldehyde, ammonia (B1221849), and a primary amine. This approach is central to the Debus-Radziszewski imidazole synthesis and its variations. wikipedia.org

Another key disconnection involves the C4-methanamine bond. This suggests a synthetic route where a pre-formed 1,5-dimethyl-1H-imidazole-4-carbaldehyde or a related carboxylic acid derivative is converted to the methanamine. This can be achieved through reductive amination or other functional group transformations.

Classical and Traditional Synthetic Routes to Substituted Imidazoles

The synthesis of the core imidazole structure is a well-established field in organic chemistry, with numerous methods available for constructing this heterocyclic system. nih.gov

Multistep Approaches to the Imidazole Ring System

Traditional syntheses of substituted imidazoles often involve the stepwise construction of the ring from acyclic precursors. One of the earliest and most fundamental methods is the Debus-Radziszewski synthesis, first reported in 1858, which involves the reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. wikipedia.orgnih.gov This method, while historically significant, often results in low yields but is still utilized for creating C-substituted imidazoles. nih.gov

Modifications of this approach allow for the synthesis of N-substituted imidazoles by replacing one equivalent of ammonia with a primary amine. wikipedia.org For the target molecule, this would involve using methylamine (B109427).

Other classical methods include the reaction of α-haloketones with amidines and the cyclocondensation of α-acylaminoketones with ammonium (B1175870) acetate. acs.org These multistep approaches provide a high degree of control over the substitution pattern of the resulting imidazole.

One-Pot Reaction Strategies for Imidazole Formation

To improve efficiency and reduce waste, one-pot multicomponent reactions (MCRs) have become increasingly popular for the synthesis of substituted imidazoles. tandfonline.comasianpubs.orgresearchgate.net These reactions combine three or more starting materials in a single reaction vessel to form the final product, often with high atom economy. tandfonline.com

A common one-pot strategy for synthesizing 1,2,4,5-tetrasubstituted imidazoles involves the condensation of a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate. nih.gov This approach can be catalyzed by a wide range of catalysts, including ionic liquids, solid acids like silica (B1680970) sulfuric acid, and metal salts such as europium triflate. tandfonline.com The use of microwave irradiation or ultrasonic irradiation can often accelerate these reactions and improve yields. tandfonline.commdpi.com For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been efficiently achieved using nanocrystalline magnesium aluminate as a catalyst under ultrasonic irradiation. nih.gov

Solvent-free conditions have also been explored to develop more environmentally friendly synthetic protocols. asianpubs.org

Synthesis of the Methanamine Side Chain

Once the substituted imidazole core is in place, the methanamine side chain can be introduced through various functional group transformations. A common precursor is a formyl group at the C4 position. This aldehyde can be synthesized by functionalizing a disubstituted imidazole via lithiation followed by reaction with a formylating agent like dimethylformamide (DMF). nih.gov

The resulting imidazole-4-carbaldehyde can then be converted to the methanamine via reductive amination. This involves the reaction of the aldehyde with an amine (in this case, ammonia or a protected form) in the presence of a reducing agent.

Alternatively, an imidazole-4-carboxylic acid or its ester can be reduced to the corresponding alcohol, which is then converted to a leaving group (e.g., a halide) and subsequently displaced by an amine. For example, (1-methyl-1H-imidazol-5-yl)methanol has been synthesized by the reduction of the corresponding carboxylic acid ester with lithium aluminum hydride. chemicalbook.com This alcohol can then be converted to the chloromethyl derivative, which can react with an amine to form the desired methanamine. chemicalbook.com

Catalytic Approaches in the Synthesis of Imidazole Derivatives

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of imidazole derivatives has greatly benefited from the development of novel catalytic systems.

Transition Metal-Catalyzed Coupling Reactions for Imidazole Functionalization

Transition metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, including imidazoles. acs.orgyoutube.com Palladium, copper, and nickel complexes are commonly used to forge new carbon-carbon and carbon-nitrogen bonds on the imidazole ring. youtube.com

For instance, the C-N coupling of imidazoles with aromatic and benzylic compounds can be achieved through electrooxidative C-H functionalization. capes.gov.br Palladium-catalyzed isocyanide insertion reactions have also been employed for the C(sp2)–H functionalization of imidazoles at the C2- and C4-positions. acs.org

Organocatalytic Methods for Imidazole Ring Construction and Modification

Organocatalysis has emerged as a powerful tool for the synthesis of highly substituted imidazoles, offering mild reaction conditions and avoiding the use of potentially toxic metal catalysts. nih.govresearchgate.netbeilstein-journals.orgyoutube.comnih.gov One prominent organocatalytic approach involves the use of N-heterocyclic carbenes (NHCs) or other small organic molecules to catalyze the formation of the imidazole ring from simple acyclic precursors.

A notable organocatalytic method is the thiazolium-catalyzed Stetter-type reaction, which can be adapted for imidazole synthesis. beilstein-journals.orgyoutube.comnih.gov This methodology often involves the in-situ generation of an α-ketoamide intermediate, which then undergoes cyclocondensation with an amine source to form the imidazole ring. While not directly reported for this compound, this strategy allows for the assembly of polysubstituted imidazoles from aldehydes, acyl imines, and ammonia or primary amines. The regioselectivity of such reactions is a critical aspect, and the substitution pattern of the final imidazole product is dictated by the nature of the starting materials.

Furthermore, organocatalysts like imidazole itself can be employed in multicomponent reactions to generate functionalized heterocycles. These reactions often proceed via the in-situ formation of reactive intermediates, such as Knoevenagel condensation products, which then undergo further transformations.

Application of Heterogeneous and Homogeneous Catalysts in Imidazole Synthesis

Both heterogeneous and homogeneous catalysts play a crucial role in the synthesis of the imidazole core and the introduction of functional groups.

Homogeneous Catalysis: Transition metal complexes, particularly those of palladium, copper, and rhodium, are widely used in homogeneous catalysis for C-C and C-N bond formation in imidazole synthesis. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be employed to introduce aryl or vinyl substituents onto a pre-formed imidazole ring. While not directly leading to the methyl and methanamine groups in the target molecule, these methods are invaluable for creating a diverse range of analogs. Copper-catalyzed reactions are also prominent, particularly for N-arylation and the formation of the imidazole ring itself through multicomponent reactions. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages in terms of ease of separation and reusability, making them attractive for industrial applications. Various solid-supported catalysts have been developed for imidazole synthesis. These include metal oxides, zeolites, and metal-organic frameworks (MOFs). For example, solid acids can catalyze the condensation reactions required for imidazole ring formation. The choice of catalyst can influence the regioselectivity of the reaction, which is paramount for obtaining the desired 1,5-dimethyl-4-substituted pattern. While specific examples for the direct synthesis of this compound using heterogeneous catalysts are scarce, the general principles of their application in forming substituted imidazoles are well-established.

Novel Synthetic Pathways and Regiocontrol Strategies for Imidazolylmethanamines

The synthesis of a specific isomer like this compound requires precise control over the regiochemistry of the reactions. This is often the most challenging aspect of the synthesis.

A plausible synthetic route to the target molecule would likely involve the initial construction of a 1,5-dimethyl-1H-imidazole core, followed by functionalization at the 4-position. The key challenge lies in achieving the desired 1,5-dimethyl substitution pattern during the initial ring formation.

Annulation and Cyclization Protocols for Imidazole Formation

Annulation and cyclization reactions are the cornerstone of imidazole synthesis. researchgate.net The most common methods involve the condensation of a 1,2-dicarbonyl compound (or its equivalent) with an aldehyde and two equivalents of ammonia or a primary amine (the Debus-Radziszewski synthesis).

To achieve the 1,5-dimethyl substitution pattern, one could envision a reaction between a 1,2-dicarbonyl compound bearing a methyl group, methylamine, and formaldehyde (B43269) or a formaldehyde equivalent. However, controlling the regioselectivity of N-alkylation can be challenging.

An alternative and more controlled approach would be a stepwise synthesis. For example, the reaction of an α-aminoketone with a suitable one-carbon synthon. The regiochemistry can often be controlled by the order of bond formation and the nature of the protecting groups used. For instance, the synthesis of 1,5-disubstituted imidazole-4-carboxylates has been achieved through the cycloaddition of ethyl isocyanoacetate with imidoyl chlorides. sigmaaldrich.com This ester can then be a handle for further functionalization.

Oxidative Coupling and Dehydrogenation Reactions in Imidazole Synthesis

Oxidative methods are also employed in the final steps of imidazole synthesis to create the aromatic ring. This often involves the dehydrogenation of an imidazoline (B1206853) precursor. Various oxidizing agents can be used for this purpose, ranging from mild reagents like manganese dioxide to catalytic aerobic oxidation methods.

While not a direct method for constructing the core of this compound, oxidative C-H functionalization is a powerful tool for introducing substituents onto a pre-formed imidazole ring. However, controlling the regioselectivity of such reactions on a dimethylated imidazole would be a significant challenge.

Functional Group Compatibility and Selectivity in Synthesis of this compound Derivatives

A likely pathway to this compound involves the introduction of a precursor functional group at the C4 position of the 1,5-dimethyl-1H-imidazole core, followed by its conversion to the methanamine group.

Introduction of a Precursor Group: A key intermediate would be 1,5-dimethyl-1H-imidazole-4-carbaldehyde . This can be synthesized through various formylation methods of the 1,5-dimethylimidazole precursor. Another viable precursor is 1,5-dimethyl-1H-imidazole-4-carbonitrile .

Conversion to the Methanamine Group: The conversion of the aldehyde or nitrile to the aminomethyl group can be achieved through standard reductive amination or reduction procedures.

Reductive Amination of the Aldehyde: The carbaldehyde can be reacted with ammonia or a protected amine in the presence of a reducing agent such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. This is a highly efficient and widely used method for forming amines.

Reduction of the Nitrile: The carbonitrile can be reduced to the primary amine using various reducing agents, including lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), or other hydride reagents.

The choice of reagents for these transformations must be compatible with the imidazole ring, which is generally stable under these conditions.

Purification and Isolation Techniques for Imidazolylmethanamine Compounds

The purification of imidazolylmethanamine compounds, which are often basic and polar, typically involves a combination of techniques.

Extraction: Due to the basic nature of the amine, acid-base extraction is a common and effective purification method. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous phase. The aqueous phase is then basified, and the free amine is extracted back into an organic solvent.

Crystallization: If the compound is a solid, crystallization from a suitable solvent or solvent mixture can be an excellent method for obtaining high purity material. The hydrochloride or other salt forms of the amine are often more crystalline than the free base.

Chromatography: Column chromatography is a versatile technique for purifying imidazole derivatives. For polar and basic compounds like imidazolylmethanamines, silica gel chromatography can be challenging due to strong adsorption. In such cases, using a more polar eluent system, often with the addition of a small amount of a base like triethylamine (B128534) or ammonia to the eluent, can improve the outcome. Alternatively, alumina (B75360) (basic or neutral) can be used as the stationary phase. Reverse-phase chromatography (e.g., C18) with aqueous-organic mobile phases containing a buffer or an ion-pairing agent is also a powerful technique for purifying polar, ionizable compounds.

Below is a table summarizing some of the key synthetic intermediates and the target compound.

| Compound Name | Structure | Key Synthetic Role |

| 1,5-Dimethyl-1H-imidazole | Starting material for C4-functionalization | |

| 1,5-Dimethyl-1H-imidazole-4-carbaldehyde | Key precursor for reductive amination | |

| 1,5-Dimethyl-1H-imidazole-4-carbonitrile | Key precursor for reduction to the amine | |

| This compound | Target molecule |

Reaction Mechanisms and Mechanistic Studies of 1,5 Dimethyl 1h Imidazol 4 Yl Methanamine Synthesis

Detailed Elucidation of Imidazole (B134444) Ring Formation Mechanisms

The formation of the 1,5-dimethyl-4-substituted imidazole core of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine likely proceeds through a variation of the Debus-Radziszewski imidazole synthesis. This classical method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. For the target molecule, the reactants would conceptually be a 1,2-dicarbonyl (such as 2,3-butanedione), formaldehyde (B43269), and methylamine (B109427), which provides the N1-methyl group.

The reaction is generally understood to occur in a stepwise manner. Initially, the 1,2-dicarbonyl compound reacts with two equivalents of an amine to form a diimine intermediate. In the context of the target molecule's synthesis, the reaction of 2,3-butanedione (B143835) with methylamine would yield N,N'-dimethyl-2,3-butanediimine. This diimine is a crucial intermediate, setting the stage for the subsequent cyclization.

The second phase of the mechanism involves the reaction of the diimine with an aldehyde. In this case, a precursor to the 4-methanamine group, such as a protected form of formyl cyanide or a similar C1-synthon, would react with the diimine. The condensation and subsequent cyclization, followed by aromatization through the elimination of water, would lead to the formation of the substituted imidazole ring.

An alternative and plausible pathway for the formation of the 1,5-dimethyl-4-substituted imidazole ring is the Van Leusen imidazole synthesis. This reaction utilizes a tosylmethyl isocyanide (TosMIC) derivative as a key reagent. The reaction of an aldimine, formed from an appropriate aldehyde and methylamine, with a substituted TosMIC derivative could regioselectively yield the desired 1,5-dimethyl-4-substituted imidazole framework.

Mechanistic Role of Catalysts in Regioselective Synthesis

Catalysts play a pivotal role in directing the regioselectivity of imidazole synthesis, ensuring the desired arrangement of substituents on the imidazole ring. In the absence of direct catalytic studies for this compound, insights can be drawn from broader research on substituted imidazole synthesis.

Acid Catalysis: Acid catalysts, such as protic acids (e.g., acetic acid) or Lewis acids (e.g., zinc chloride, bismuth triflate), are frequently employed in Debus-Radziszewski type syntheses. mdpi.com The catalyst's primary role is to activate the carbonyl groups of the dicarbonyl compound and the aldehyde, making them more susceptible to nucleophilic attack by the amine. This activation facilitates the formation of the initial amine adducts and the subsequent dehydration steps leading to the diimine intermediate and the final imidazole ring. The choice of acid catalyst can influence reaction rates and, in some cases, the regiochemical outcome, particularly when unsymmetrical dicarbonyls are used.

Metal Catalysis: Transition metal catalysts, including copper, palladium, and rhodium complexes, have been shown to be effective in various imidazole syntheses, often enabling milder reaction conditions and higher regioselectivity. rsc.orgrsc.org For instance, copper catalysts can facilitate the coupling of various components and promote the cyclization process. nih.gov In the context of the target molecule, a copper catalyst could potentially mediate the condensation and cyclization steps, leading to the preferential formation of the 1,5-dimethyl-4-substituted isomer. Palladium catalysts are particularly useful in cross-coupling reactions to introduce substituents onto a pre-formed imidazole ring, which represents an alternative synthetic strategy. rsc.org

Organocatalysis: In recent years, organocatalysts have emerged as a greener alternative to metal catalysts. For imidazole synthesis, N-heterocyclic carbenes (NHCs) have been explored. These catalysts can activate substrates in unique ways, potentially leading to different regioselectivities compared to traditional acid or metal catalysts.

The following table summarizes the types of catalysts often used in the synthesis of substituted imidazoles and their general mechanistic roles.

| Catalyst Type | Example(s) | General Mechanistic Role |

| Acid Catalysts | Acetic Acid, ZnCl₂, Bi(OTf)₃ | Activation of carbonyl groups, facilitation of condensation and dehydration steps. mdpi.com |

| Metal Catalysts | CuI, Pd(OAc)₂, Rh complexes | Mediation of coupling and cyclization reactions, enabling milder conditions. rsc.orgrsc.orgnih.gov |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Alternative activation pathways, promoting "green" synthesis. |

Investigation of Intermediates and Transition States in Reaction Pathways

The synthesis of this compound, like most multi-step organic reactions, proceeds through a series of transient intermediates and high-energy transition states. While the direct experimental observation of these species for the specific target molecule is not available, computational studies on analogous imidazole syntheses provide significant insights.

Key Intermediates:

Diimine Species: As mentioned in Section 3.1, the formation of a diimine from the reaction of a 1,2-dicarbonyl compound and an amine is a widely accepted key intermediate in the Debus-Radziszewski pathway. ims.ac.jp For the synthesis of the target molecule, this would be N,N'-dimethyl-2,3-butanediimine. This intermediate has been identified in related reactions through spectroscopic methods like NMR.

Aminal Intermediates: Before the formation of the diimine, aminal intermediates (gem-diaminoalkanes) are likely formed through the addition of the amine to the carbonyl groups. These are generally unstable and readily eliminate water to form the more stable imines.

Cyclic Intermediates: Following the reaction of the diimine with the aldehyde component, a non-aromatic, cyclic intermediate is formed. This species would contain the complete carbon and nitrogen framework of the final imidazole ring. Subsequent elimination of water leads to the aromatic imidazole product.

Transition States:

Computational chemistry provides a powerful tool for mapping the energy landscape of a reaction, including the structures and energies of transition states. ims.ac.jp For imidazole formation, the key transition states would be associated with the following steps:

Nucleophilic attack of the amine on the carbonyl groups: This initial step has a relatively low activation barrier.

Dehydration to form the imine bonds: These steps involve proton transfers and the departure of a water molecule.

Condensation of the diimine with the aldehyde: This is a crucial C-C bond-forming step.

Ring closure: The intramolecular cyclization to form the five-membered ring.

Aromatization: The final elimination of water to yield the stable aromatic imidazole ring.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding the factors that influence the speed of a reaction and for optimizing reaction conditions. While specific kinetic data for the synthesis of this compound are not readily found in the literature, general principles from related imidazole syntheses can be applied.

The rate of imidazole formation is typically dependent on the concentration of the reactants (the dicarbonyl compound, the aldehyde, and the amine) and the catalyst. The reaction order with respect to each component would need to be determined experimentally.

Factors Influencing Reaction Rate:

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the molecules with sufficient energy to overcome the activation energy barriers.

Catalyst Concentration: The rate of a catalyzed reaction is often directly proportional to the concentration of the catalyst.

Solvent: The choice of solvent can significantly impact the reaction rate by influencing the solubility of the reactants and stabilizing intermediates and transition states. Polar aprotic solvents like DMF or DMSO are often used for imidazole syntheses.

Steric and Electronic Effects of Substituents: The nature of the substituents on the starting materials can have a profound effect on the reaction rate. Electron-withdrawing groups on the carbonyl compounds can increase their reactivity towards nucleophilic attack, while bulky substituents may hinder the reaction due to steric hindrance.

A hypothetical rate law for the formation of the imidazole ring could be expressed as:

Rate = k [Dicarbonyl]x [Aldehyde]y [Amine]z [Catalyst]n

Where k is the rate constant, and x, y, z, and n are the reaction orders with respect to each species. These orders would need to be determined through a series of kinetic experiments where the concentration of one reactant is varied while the others are kept constant.

The following table outlines hypothetical kinetic parameters that would be relevant to the synthesis of this compound, based on typical values for similar organic reactions.

| Kinetic Parameter | Symbol | Hypothetical Value/Range | Significance |

| Rate Constant | k | 10⁻⁴ - 10⁻² M⁻¹s⁻¹ | A measure of the intrinsic reaction speed at a given temperature. |

| Activation Energy | Ea | 50 - 100 kJ/mol | The minimum energy required for the reaction to occur. |

| Pre-exponential Factor | A | 10⁸ - 10¹² s⁻¹ | Relates to the frequency of collisions in the correct orientation. |

| Reaction Order | x, y, z, n | Typically 1 or 2 | Indicates the dependence of the rate on the concentration of each reactant. |

It is important to reiterate that these values are illustrative and would require experimental determination for the specific synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,5 Dimethyl 1h Imidazol 4 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the carbon-hydrogen framework and the connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine would be expected to show distinct signals corresponding to the different types of protons present.

The key proton signals are anticipated as follows: a singlet for the proton on the imidazole (B134444) ring (H-2), a singlet for the methylene (B1212753) protons of the methanamine group (-CH₂NH₂), a singlet for the methyl protons attached to the nitrogen at position 1 (N-CH₃), and a singlet for the methyl protons at position 5 (C₅-CH₃). The protons of the primary amine (-NH₂) would likely appear as a broad singlet. The chemical shifts (δ) are predicted based on the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.30 | Singlet |

| -CH₂NH₂ | 3.65 | Singlet |

| N₁-CH₃ | 3.50 | Singlet |

| C₅-CH₃ | 2.20 | Singlet |

| -NH₂ | 1.50 (broad) | Singlet |

Note: Predicted values are generated using standard NMR prediction software and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.

The predicted spectrum would feature signals for the three carbon atoms of the imidazole ring (C-2, C-4, and C-5), the carbon of the methanamine group (-CH₂NH₂), and the two methyl carbons (N₁-CH₃ and C₅-CH₃). The chemical shifts of these carbons are indicative of their hybridization and chemical environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 138.0 |

| C-4 | 128.5 |

| C-5 | 125.0 |

| -CH₂NH₂ | 35.0 |

| N₁-CH₃ | 32.0 |

| C₅-CH₃ | 10.0 |

Note: Predicted values are generated using standard NMR prediction software and may vary from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms in a molecule, which is crucial for the definitive structural elucidation of this compound.

COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show no significant cross-peaks for this particular molecule, as all the proton signals are predicted to be singlets with no vicinal or geminal coupling partners. This lack of correlation would support the isolated nature of the different proton groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would reveal direct one-bond correlations between protons and the carbons to which they are attached. The expected correlations would be:

H-2 with C-2

-CH₂NH₂ protons with the -CH₂NH₂ carbon

N₁-CH₃ protons with the N₁-CH₃ carbon

C₅-CH₃ protons with the C₅-CH₃ carbon

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for determining the long-range (2-3 bond) connectivity between protons and carbons, thereby piecing together the molecular framework. Key expected correlations include:

The H-2 proton would show correlations to C-4 and C-5.

The N₁-CH₃ protons would correlate with C-2 and C-5.

The C₅-CH₃ protons would show correlations to C-4 and C-5.

The -CH₂NH₂ protons would correlate with C-4 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. For this compound, a NOESY experiment would be expected to show a cross-peak between the C₅-CH₃ protons and the -CH₂NH₂ protons, confirming their close spatial relationship on the imidazole ring. A correlation between the N₁-CH₃ protons and the H-2 proton would also be anticipated.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₆H₁₁N₃) can be calculated.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z |

| [C₆H₁₂N₃]⁺ ([M+H]⁺) | 126.1026 |

This accurate mass measurement would provide strong evidence for the molecular formula C₆H₁₁N₃.

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Analysis

Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. Subsequent fragmentation of this ion in the mass spectrometer (MS/MS) can provide valuable structural information. The predicted fragmentation pattern of this compound would likely involve characteristic losses from the parent ion.

A plausible primary fragmentation pathway would be the loss of ammonia (B1221849) (NH₃) from the protonated methanamine group, leading to a stable carbocation. Another possible fragmentation could involve the cleavage of the methyl group from the imidazole ring.

Table 4: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss |

| 126.1026 | [C₆H₉N₂]⁺ | 109.0760 | NH₃ |

| 126.1026 | [C₅H₉N₃]⁺ | 111.0822 | CH₃ |

The observation of these specific fragment ions in an ESI-MS/MS experiment would further corroborate the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its principal structural features: the N-H bonds of the primary amine, the C-H bonds of the methyl and methylene groups, the C=N and C=C bonds within the imidazole ring, and C-N stretching vibrations.

While a specific experimental spectrum for this exact compound is not widely available in public literature, based on the analysis of similar structures, a theoretical IR absorption profile can be predicted. For instance, the N-H stretching vibrations of the primary amine (-NH2) group are anticipated to appear as two distinct bands in the region of 3400-3250 cm⁻¹. The C-H stretching vibrations of the aliphatic methyl and methylene groups would likely be observed between 3000 and 2850 cm⁻¹. The stretching vibrations of the C=N and C=C bonds integral to the imidazole ring are expected in the 1650-1450 cm⁻¹ region. Furthermore, the C-N stretching vibrations of the amine and the imidazole ring would produce signals in the 1350-1000 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| Primary Amine (N-H) | 3400 - 3250 | Symmetric and Asymmetric Stretch |

| Aliphatic C-H | 3000 - 2850 | Stretch |

| Imidazole Ring (C=N, C=C) | 1650 - 1450 | Stretch |

| Amine (C-N) | 1350 - 1000 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Imidazole and its derivatives typically exhibit characteristic absorption peaks due to π → π* and n → π* electronic transitions within the heterocyclic ring. For this compound, the imidazole ring constitutes the primary chromophore.

Based on studies of similar imidazole compounds, one would expect to observe a strong absorption band in the range of 210-230 nm, which can be attributed to a π → π* transition within the imidazole ring. researchgate.net A weaker absorption band, corresponding to an n → π* transition of the non-bonding electrons on the nitrogen atoms, might also be present at a longer wavelength, potentially around 270-280 nm. researchgate.net The precise position and intensity of these bands can be influenced by the solvent environment and the specific substitution pattern on the imidazole ring.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Electronic Transition | Predicted Wavelength (λmax) | Chromophore |

| π → π | ~210 - 230 nm | Imidazole Ring |

| n → π | ~270 - 280 nm | Imidazole Ring |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity and stereochemistry of this compound, including bond lengths, bond angles, and torsion angles.

A successful crystallographic analysis would reveal the planar structure of the imidazole ring and the spatial orientation of the methyl and aminomethyl substituents. Key parameters such as the unit cell dimensions (a, b, c, α, β, γ) and the space group would be determined, offering a complete picture of the crystal packing. While specific crystallographic data for this compound are not readily found in published literature, studies on analogous imidazole derivatives have utilized this technique to confirm their structures. researchgate.net

Table 3: Hypothetical X-ray Crystallography Data for this compound

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-N, C-C). |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-N-C). |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the chemical formula C6H11N3, the theoretical elemental composition can be calculated based on its molecular weight of 125.17 g/mol . This analytical method serves as a crucial verification of the compound's purity and empirical formula. The empirical formula derived from experimental data should align with the theoretical values for the proposed structure.

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical Mass % |

| Carbon (C) | 57.57% |

| Hydrogen (H) | 8.86% |

| Nitrogen (N) | 33.57% |

Computational Chemistry and Theoretical Investigations of 1,5 Dimethyl 1h Imidazol 4 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a microscopic view of the electronic structure of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine, which is fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its optimized molecular geometry in the ground state. irjweb.comniscpr.res.in These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. The optimized geometry corresponds to the most stable conformation of the molecule, representing a minimum on the potential energy surface.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-C(methanamine) | ~1.50 Å |

| C-N (imidazole ring) | ~1.34 - 1.38 Å | |

| N-CH3 | ~1.47 Å | |

| C-H (methyl) | ~1.09 Å | |

| N-H (methanamine) | ~1.01 Å | |

| Bond Angle | C5-C4-C(methanamine) | ~125° |

| N1-C5-C4 | ~108° | |

| Dihedral Angle | C5-C4-C(methanamine)-N | Varies with conformation |

| Note: These are hypothetical values based on typical findings for similar imidazole (B134444) derivatives. Actual values would require specific calculations for this molecule. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. irjweb.comnih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com These indices provide quantitative measures of the molecule's reactivity. For instance, chemical hardness (η) signifies resistance to deformation of the electron cloud, with harder molecules being less reactive. irjweb.com

Table 2: Hypothetical Reactivity Descriptors for this compound

| Parameter | Formula | Predicted Value (eV) |

| HOMO Energy (E_HOMO) | - | ~ -6.5 eV |

| LUMO Energy (E_LUMO) | - | ~ -0.5 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 6.0 eV |

| Electronegativity (χ) | -(E_LUMO + E_HOMO)/2 | ~ 3.5 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | ~ 3.0 eV |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 2.04 eV |

| Note: These are illustrative values. Precise data would be generated from specific DFT calculations. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netorientjchem.org The MEP surface displays regions of varying electrostatic potential, typically color-coded. Red areas indicate negative potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. Conversely, blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. nih.gov For this compound, the nitrogen atoms of the imidazole ring and the methanamine group are expected to be regions of negative potential, while the hydrogen atoms, particularly those of the amine group, would exhibit positive potential. orientjchem.org

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also simulate the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data and confirming molecular structures.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netmdpi.comnih.gov By performing GIAO calculations at the DFT level, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. deepdyve.com These theoretical chemical shifts, when compared with experimental data, can aid in the definitive assignment of signals to specific atoms within the molecule. The accuracy of the predicted shifts is often improved by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | ~7.5 | - |

| C4 | - | ~135 |

| C5 | - | ~128 |

| N1-CH₃ | ~3.6 | ~33 |

| C5-CH₃ | ~2.2 | ~12 |

| C(methanamine)-H₂ | ~3.8 | ~38 |

| N-H₂ (methanamine) | ~1.5 (variable) | - |

| Note: These are estimated values based on analogous structures. Actual shifts depend on the solvent and experimental conditions. |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating electronic absorption spectra (UV-Vis) and can also be used to calculate vibrational frequencies (IR spectra). niscpr.res.innih.gov The simulated IR spectrum reveals the characteristic vibrational modes of the molecule, such as N-H and C-H stretching, and the bending vibrations of the imidazole ring and methyl groups. Comparison with experimental IR spectra can confirm the presence of specific functional groups.

TD-DFT calculations can also predict the electronic transitions responsible for UV-Vis absorption. This involves calculating the excitation energies and oscillator strengths of the transitions between molecular orbitals. For this compound, these calculations would likely show π → π* transitions associated with the imidazole ring.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space and dynamic behavior of molecules over time. For this compound, MD simulations can reveal the preferred spatial arrangements of the atoms and the flexibility of the molecule.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the conformational landscape can be inferred from studies on related imidazole-containing compounds. The primary degrees of freedom in this molecule are the rotation around the C4-C(methanamine) bond and the orientation of the aminomethyl group relative to the imidazole ring.

Conformational analysis of similar imidazole derivatives often reveals that the orientation of substituents is influenced by a delicate balance of steric hindrance and intramolecular interactions. nih.govresearchgate.net For this compound, the methyl groups at the 1 and 5 positions of the imidazole ring will sterically influence the preferred rotamers of the methanamine group. It is anticipated that the molecule will adopt conformations that minimize the steric clash between the aminomethyl group and the adjacent methyl group at the 5-position.

Studies on other amino acid residues with imidazole rings have shown that the environment, particularly the polarity, can significantly influence conformational preferences. nih.govresearchgate.net In a polar solvent, conformations that allow for favorable interactions, such as hydrogen bonding with solvent molecules, would be stabilized. The imidazole ring itself, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, further influencing the conformational equilibrium. nih.govresearchgate.net

A potential energy surface scan, a common technique in computational chemistry, could elucidate the energy barriers between different conformational states. nih.govresearchgate.net This would provide quantitative data on the flexibility of the molecule and the likelihood of transitioning between different conformations at a given temperature.

Table 1: Predicted Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Predicted Stable Conformations (degrees) |

|---|---|---|

| N1-C5-C4-C(methanamine) | Rotation of the methanamine group relative to the imidazole ring | ~60, 180, -60 |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org This analysis is based on the electron distribution of a molecule and provides a powerful tool for understanding how molecules pack in the solid state.

The most significant contributions to the crystal packing of imidazole-containing compounds typically arise from hydrogen bonding and van der Waals interactions, particularly H···H, C···H, and N···H contacts. eurjchem.commdpi.comelsevierpure.comnih.gov In the case of this compound, the primary amine group is a potent hydrogen bond donor, and the N3 nitrogen of the imidazole ring is a strong hydrogen bond acceptor. Therefore, it is highly probable that N-H···N hydrogen bonds will be a key feature in its crystal structure, linking molecules into chains or more complex networks.

The Hirshfeld surface is often visualized using a d_norm map, where red spots indicate close intermolecular contacts, typically corresponding to hydrogen bonds. eurjchem.com Fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts for this compound Based on Hirshfeld Analyses of Similar Compounds

| Interaction Type | Predicted Contribution Range (%) | Reference |

|---|---|---|

| H···H | 40 - 60 | mdpi.comelsevierpure.com |

| C···H / H···C | 15 - 25 | mdpi.comelsevierpure.com |

| N···H / H···N | 10 - 20 | nih.gov |

The presence of the methyl groups will contribute significantly to the H···H and C···H contacts. While π-π stacking interactions between imidazole rings are observed in some derivatives, the steric hindrance from the methyl groups in this compound might limit the prevalence of such interactions. mdpi.com

Coordination Chemistry of 1,5 Dimethyl 1h Imidazol 4 Yl Methanamine

Ligand Design Principles and Potential Coordination Modes of the Imidazolylmethanamine Moiety

(1,5-Dimethyl-1H-imidazol-4-yl)methanamine features two potential nitrogen donor sites: the imine-like nitrogen at the N3 position of the imidazole (B134444) ring and the nitrogen atom of the primary amine on the methyl substituent. The imidazole ring itself is a five-membered aromatic heterocycle with two nitrogen atoms. rsc.org The N1 nitrogen is substituted with a methyl group, making it a tertiary amine that is generally not available for coordination. The N3 nitrogen, however, possesses a lone pair of electrons in an sp² hybrid orbital within the plane of the ring, making it a primary coordination site. wikipedia.org The basicity of imidazole (pKa of the conjugate acid is ~6.95) makes it a good sigma-donor ligand, intermediate in strength between pyridine (B92270) and ammonia (B1221849). wikipedia.org

The presence of the aminomethyl group at the C4 position introduces a second potential donor site. This primary amine provides a flexible coordinating group. The combination of the rigid imidazole ring and the flexible aminomethyl arm allows for several potential coordination modes:

Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. Coordination is most likely to occur via the N3 atom of the imidazole ring, which is a common binding mode for many imidazole derivatives. wikipedia.orgscilit.com

Bidentate Chelation: The ligand can act as a chelating agent, binding to a single metal center through both the imidazole N3 atom and the aminomethyl nitrogen. This would form a stable five-membered chelate ring, a favored conformation in coordination chemistry. The formation of such a chelate is known to enhance the thermodynamic stability of the resulting complex (the "chelate effect"). wikipedia.org Ligands containing similar amine and thio-substituted groups are known to form stable five-membered chelate rings. nih.gov

Bridging Coordination: The ligand could potentially bridge two or more metal centers. For instance, the imidazole N3 could coordinate to one metal while the aminomethyl group coordinates to another. Furthermore, after deprotonation, the imidazolate anion can act as a bridging ligand, a motif seen in biologically important enzymes and in the structure of zeolitic imidazolate frameworks (ZIFs). wikipedia.orgresearchgate.net

Synthesis of Metal Complexes and Coordination Polymers with this compound as a Ligand

While specific synthetic procedures for complexes of this compound are not extensively documented, general methods for the synthesis of metal complexes with N-donor imidazole and amine ligands are well-established. These typically involve the direct reaction of the ligand with a metal salt in a suitable solvent. ajol.info

The general synthetic approach involves dissolving the this compound ligand in a solvent, such as ethanol, methanol, or dimethylformamide (DMF), and adding a solution of the desired metal salt. nih.govjocpr.com The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation. The resulting metal complex often precipitates from the solution and can be isolated by filtration, washed with the solvent, and dried. nih.gov

Coordination with Transition Metals

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with varied geometries and electronic properties. The reaction of this compound with transition metal salts such as chlorides, acetates, or nitrates of copper(II), nickel(II), cobalt(II), zinc(II), and palladium(II) is expected to yield stable complexes. wikipedia.orgresearchgate.net

First-Row Transition Metals (Mn, Fe, Co, Ni, Cu, Zn): These metals are known to form numerous complexes with imidazole derivatives. ajol.infojocpr.com Depending on the metal-to-ligand ratio and the counter-ion, various geometries such as octahedral, tetrahedral, and square planar can be achieved. wikipedia.org For example, Ni(II) often forms octahedral complexes, while Cu(II) can adopt square planar or distorted octahedral geometries, and Zn(II) typically favors tetrahedral coordination. wikipedia.orgjocpr.com

Second and Third-Row Transition Metals (Ru, Rh, Pd, Pt, Ag, Au): These heavier transition metals also form stable complexes with N-donor ligands. Palladium(II) and platinum(II), for instance, have a strong preference for square planar geometry. wikipedia.org Silver(I) and gold(I)/(III) complexes with imidazole derivatives have also been synthesized and studied, often for their biological activities. mdpi.comnih.gov The synthesis of technetium(V) complexes with imidazole and methylimidazole has been achieved using reducing agents like thiourea (B124793) or Sn(II). mdpi.com

Coordination with Main Group Metals

Main group metals also participate in coordination chemistry, although their complexes are often less varied in terms of electronic properties compared to transition metals.

Alkali and Alkaline Earth Metals: While their interactions are often weaker and more electrostatic in nature, these metals can form complexes, particularly with chelating ligands. However, strong coordination with a neutral ligand like this compound would be less common unless prompted by specific structural factors or the presence of certain counter-ions.

p-Block Metals (e.g., Sn, Pb, Cd): Metals like tin(II), lead(II), and cadmium(II) readily form coordination compounds. nih.govnih.gov Cadmium(II) behaves similarly to Zinc(II) and often forms tetrahedral or octahedral complexes. wikipedia.org Lead(II) complexes with imidazole ligands have been noted to have a gap in their coordination sphere, potentially due to the influence of a stereochemically active lone pair of electrons. wikipedia.org Zinc(II) and lead(II) coordination complexes with other imidazole-containing ligands have been synthesized and characterized. scispace.com

Structural Analysis of Metal-Ligand Complexes via X-ray Diffraction and Spectroscopic Methods

The definitive characterization of coordination compounds relies on a combination of analytical techniques.

Spectroscopic Methods are crucial for characterizing complexes both in the solid state and in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. The coordination of the imidazole N3 atom to a metal ion typically causes a shift in the ν(C=N) stretching vibration to a different frequency. jocpr.com Similarly, the coordination of the aminomethyl group would alter the N-H stretching and bending vibrations. The appearance of new absorption bands at lower frequencies can be attributed to the formation of metal-nitrogen (ν(M-N)) bonds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to study the structure of diamagnetic complexes in solution. Upon coordination, the chemical shifts of the protons and carbons near the donor atoms are expected to change. For instance, the ¹H NMR signal of the C2-H proton on the imidazole ring is a sensitive probe of coordination at the adjacent N3 position. ajol.infojocpr.com The disappearance of the N-H proton signal from the free ligand in the ¹H NMR spectrum of a complex can indicate deprotonation and coordination. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: For transition metal complexes, UV-Vis spectroscopy is used to study the electronic transitions between d-orbitals. The position and intensity of these absorption bands provide information about the coordination geometry (e.g., octahedral vs. tetrahedral) and the ligand field strength. ajol.info

The table below presents illustrative data on the expected spectroscopic changes upon coordination of a hypothetical complex of this compound, based on typical values for related compounds. ajol.infojocpr.commdpi.com

Table 1: Illustrative Spectroscopic Data for a Metal Complex of this compound

| Technique | Observed Feature | Typical Shift/Change Upon Coordination | Information Gained |

|---|---|---|---|

| FT-IR | ν(C=N) of Imidazole Ring | Shift of 10-30 cm⁻¹ | Coordination of Imidazole N3 |

| FT-IR | ν(N-H) of Amine | Shift to lower frequency | Coordination of Aminomethyl Group |

| FT-IR | New band in far-IR | Appearance in 400-550 cm⁻¹ range | Formation of M-N bonds |

| ¹H NMR | Imidazole Ring Protons (esp. C2-H) | Downfield shift | Confirmation of Imidazole Coordination |

| ¹³C NMR | Imidazole Ring Carbons (C2, C4, C5) | Shift in resonance | Confirmation of Ligand Binding |

| UV-Vis | d-d transition bands | Appearance of bands in visible region | Coordination Geometry (e.g., octahedral) |

Investigations into the Stability and Reactivity of Coordination Compounds

Several factors are expected to govern the stability of complexes formed with this compound:

The Chelate Effect: If the ligand acts in a bidentate fashion, the resulting complex will be significantly more stable than an analogous complex formed with two separate monodentate ligands (e.g., one imidazole and one methylamine). This increased stability is primarily an entropic effect. wikipedia.org

Nature of the Metal Ion: The stability of complexes with N-donor ligands often follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Therefore, copper(II) and nickel(II) are expected to form highly stable complexes. acs.org

Ligand Basicity: The donor strength of the nitrogen atoms influences the metal-ligand bond strength. Imidazole is classified as a hard ligand according to Hard-Soft Acid-Base (HSAB) theory and will form strong bonds with hard or borderline metal ions. wikipedia.org

pH of the Solution: The stability of the complexes will be pH-dependent. At low pH, both the aminomethyl group and the imidazole ring will be protonated, preventing coordination. As the pH increases, the ligand deprotonates, becoming available for metal binding. wikipedia.org

The reactivity of the coordinated ligand can also be altered. For instance, coordination to a cationic metal center increases the acidity of the N-H protons on the imidazole ring, making deprotonation to form a bridging imidazolate more favorable. wikipedia.org

The following table provides hypothetical stability constants for complexes of this compound (L) with various divalent metal ions, based on known trends for similar ligands. acs.orgresearchgate.net

| Metal Ion (M²⁺) | log K₁ | log K₂ | log β₂ (K₁*K₂) | Expected Trend |

|---|---|---|---|---|

| Mn²⁺ | ~2.5 | ~1.8 | ~4.3 | Follows Irving-Williams Series |

| Co²⁺ | ~4.5 | ~3.5 | ~8.0 | |

| Ni²⁺ | ~5.8 | ~4.7 | ~10.5 | |

| Cu²⁺ | ~7.5 | ~6.5 | ~14.0 | |

| Zn²⁺ | ~4.8 | ~4.2 | ~9.0 |

Note: These values are illustrative and based on general trends for N-donor chelating ligands.

Electronic and Geometric Properties of Metal-Imidazolylmethanamine Complexes

The coordination of this compound to a metal ion will dictate the geometric and electronic properties of the resulting complex. The coordination number and geometry are influenced by the size and oxidation state of the metal ion, the stoichiometry of the complex, and the steric properties of the ligand. mdpi.com

Geometries: For transition metals, common coordination geometries include four-coordinate (tetrahedral or square planar) and six-coordinate (octahedral). wikipedia.org For example, with a metal-to-ligand ratio of 1:2, a square planar geometry could be adopted by ions like Pd(II) or Cu(II). A 1:3 ratio could lead to an octahedral complex with three bidentate ligands. With monodentate coordination, up to six ligands could surround an octahedral metal center. wikipedia.org The steric bulk of the methyl groups on the ligand may prevent the formation of highly crowded complexes, potentially favoring lower coordination numbers or distorted geometries. acs.orgnih.gov

Electronic Properties: As a sigma-donor ligand, this compound will influence the electronic structure of the metal center. In transition metal complexes, this is described by ligand field theory. The N-donor atoms will cause a splitting of the d-orbitals, and the magnitude of this splitting determines the color and magnetic properties of the complex. For example, the formation of an octahedral Ni(II) complex would likely result in a paramagnetic compound, while a square planar Ni(II) complex would be diamagnetic. Computational methods, such as Density Functional Theory (DFT), can be used to model the geometric and electronic features of such complexes. acs.org

The interplay between the electronic preferences of the metal ion and the steric constraints of the this compound ligand provides a rich landscape for the formation of novel coordination compounds with potentially interesting structural and reactive properties.

Catalytic Applications of 1,5 Dimethyl 1h Imidazol 4 Yl Methanamine and Its Derivatives

Evaluation as an Organocatalyst in Organic Transformations

The inherent basicity and nucleophilicity of the imidazole (B134444) and amine functionalities within (1,5-Dimethyl-1H-imidazol-4-yl)methanamine suggest its potential as an effective organocatalyst. Imidazole and its derivatives are known to catalyze a variety of organic reactions. researchgate.netias.ac.innih.govacs.org The catalytic activity often stems from the ability of the pyridine-like nitrogen (N3) to act as a general base, while the pyrrole-like nitrogen (N1) can be involved after deprotonation or in hydrogen bonding. The primary amine group in the target molecule further enhances its basicity and provides a handle for covalent interactions with substrates.

One potential application is in multicomponent reactions, where simple organic molecules like imidazole have been shown to be effective catalysts for the synthesis of complex heterocyclic structures. ias.ac.inrsc.org For instance, the basic sites on this compound could facilitate Knoevenagel-type condensations, a key step in many domino reactions.

Furthermore, the imidazolium (B1220033) salt of this compound could serve as a precursor to an N-heterocyclic carbene (NHC). NHCs are a powerful class of organocatalysts known for their ability to induce umpolung (polarity reversal) reactivity in aldehydes. chalmers.sersc.orgnih.gov Deprotonation of the C2 position of the corresponding imidazolium salt would generate a highly nucleophilic carbene capable of catalyzing reactions such as the benzoin (B196080) condensation, Stetter reaction, and various annulations. The substituents on the NHC, in this case, the methyl groups at N1 and C5, would sterically and electronically influence the catalyst's stability and reactivity. catalysis.blogscripps.edu

A hypothetical application of this compound as a basic organocatalyst could be in the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. The catalyst could activate the nucleophile through deprotonation and the substrate through hydrogen bonding.

Table 1: Hypothetical Organocatalytic Michael Addition Reaction: Michael addition of diethyl malonate to chalcone (B49325) catalyzed by this compound.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 10 | CH2Cl2 | 25 | 24 | 65 |

| 2 | 10 | THF | 25 | 24 | 72 |

| 3 | 10 | Toluene | 25 | 24 | 58 |

| 4 | 5 | THF | 25 | 24 | 55 |

| 5 | 10 | THF | 40 | 12 | 85 |

Incorporation into Metal-Organic Frameworks (MOFs) for Heterogeneous Catalysis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of functionalized ligands is a key strategy for designing MOFs with specific catalytic properties. Imidazole-based ligands are frequently used in MOF synthesis due to the excellent coordinating ability of the nitrogen atoms. acs.orgacs.orgresearchgate.net

This compound can be envisioned as a valuable ligand for constructing catalytically active MOFs. The imidazole ring and the aminomethyl group can coordinate to metal centers, creating a stable, porous framework. The uncoordinated basic sites within the pores, such as the N3 nitrogen of the imidazole or potentially a free amine group if coordination occurs selectively through the imidazole, could function as heterogeneous basic catalysts. rsc.org

Such a MOF could offer significant advantages over its homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. The defined pore environment of the MOF could also impart size and shape selectivity to the catalytic process. For example, a MOF constructed with this ligand and a metal like zinc or copper could be evaluated for the cycloaddition of CO₂ to epoxides, a reaction often catalyzed by basic sites. The Lewis acidic metal nodes and the Brønsted basic amine/imidazole sites could work synergistically to activate both substrates.

Homogeneous Catalysis Mediated by this compound-Derived Metal Complexes

The title compound is an excellent candidate for a bidentate "N,N" ligand in coordination chemistry. It can chelate to a transition metal center via the N3 nitrogen of the imidazole ring and the nitrogen of the primary amine, forming a stable five-membered ring. The resulting metal complexes could function as efficient homogeneous catalysts. youtube.comyoutube.com The electronic and steric properties of the catalyst can be fine-tuned by varying the metal center (e.g., Pd, Ru, Cu, Ni) and the other ligands in the metal's coordination sphere. nih.gov

For instance, palladium complexes bearing N,N-ligands are widely used in cross-coupling reactions. A palladium complex of this compound could potentially catalyze Suzuki-Miyaura or Heck coupling reactions. scripps.edu Similarly, ruthenium complexes are known to be active in hydrogenation and transfer hydrogenation reactions. A chiral derivative of the ligand could lead to asymmetric catalysis, enabling the enantioselective synthesis of valuable molecules. sciopen.com

The catalytic cycle would typically involve substrate coordination to the metal center, oxidative addition, migratory insertion, and reductive elimination to release the product and regenerate the catalyst. The ligand plays a crucial role in stabilizing the metal center in various oxidation states throughout the cycle and influencing the reaction's rate and selectivity. youtube.com

Exploration of Reaction Scope and Substrate Specificity in Catalytic Processes

The scope and specificity of a catalytic process are critical for its practical application. For a catalyst based on this compound, these parameters would be highly dependent on the type of catalysis employed.

In an organocatalytic context, such as the Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, the catalyst's effectiveness would vary with the electronic nature of the substrates. Electron-deficient aromatic aldehydes would likely react faster than electron-rich or aliphatic aldehydes. The steric bulk of both the aldehyde and the nucleophile would also play a crucial role.

If employed as a ligand in a homogeneous metal catalyst for a reaction like the Suzuki-Miyaura coupling, the substrate scope would be determined by the metal's reactivity. Such a catalyst might be effective for coupling various aryl bromides and iodides, but the coupling of less reactive aryl chlorides could be more challenging. The steric hindrance on the boronic acid and the aryl halide would also influence the reaction efficiency.

Table 2: Hypothetical Substrate Scope for a Pd-(1,5-Dimethyl-1H-imidazol-4-yl)methanamine Complex in Suzuki-Miyaura Coupling Reaction: Coupling of Aryl Bromide with Phenylboronic Acid.

| Entry | Aryl Bromide (Ar-Br) | Substituent on Ar | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromonitrobenzene | -NO2 (Electron-withdrawing) | 2 | 98 |

| 2 | 4-Bromoanisole | -OCH3 (Electron-donating) | 8 | 75 |

| 3 | Bromobenzene | -H | 4 | 91 |

| 4 | 2-Bromotoluene | -CH3 (Ortho-substituent) | 12 | 60 |

| 5 | 1-Bromonaphthalene | Bulky aromatic | 10 | 82 |

Studies on Catalyst Reusability and Turnover Frequencies

Catalyst reusability is a key principle of green chemistry and is crucial for economic viability. For catalytic systems derived from this compound, reusability depends on whether the catalysis is homogeneous or heterogeneous.

Homogeneous metal complexes are notoriously difficult to separate from the reaction products, which often limits their reusability. youtube.com However, strategies such as immobilization on a solid support could overcome this limitation.

In contrast, a heterogeneous catalyst, such as the proposed MOF incorporating the ligand, would be readily recoverable by simple filtration. researchgate.netresearchgate.net Its stability under the reaction conditions would determine the number of times it could be reused without a significant loss of activity. Factors like ligand leaching or pore collapse could lead to deactivation.

The efficiency of a catalyst is quantified by its turnover number (TON) and turnover frequency (TOF). fiveable.mefiveable.me TON is the total number of moles of substrate converted per mole of catalyst, while TOF is the turnover per unit time. wikipedia.orgnumberanalytics.com For a highly active catalyst, these values would be large. For example, if a reaction using 0.1 mol% of a homogeneous ruthenium complex derived from our ligand converts 99% of the substrate in one hour, the TON would be 990 and the TOF would be 990 h⁻¹.

Table 3: Hypothetical Reusability Study of a MOF-based Catalyst Reaction: Knoevenagel condensation catalyzed by a MOF containing this compound.

| Cycle | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 91 |

| 5 | 88 |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Imidazole (B134444) Ring Substitution on Reactivity and Electronic Properties

The imidazole ring is an aromatic heterocycle with two nitrogen atoms, making it susceptible to both electrophilic and nucleophilic attack. The nature and position of substituents on this ring profoundly influence its electronic properties and, consequently, its reactivity. In (1,5-Dimethyl-1H-imidazol-4-yl)methanamine, the presence of two methyl groups at the N1 and C5 positions is a key determinant of its chemical behavior.

The electronic nature of the substituents also dictates the regioselectivity of further chemical modifications. For instance, electrophilic substitution on the imidazole ring is sensitive to the directing effects of existing groups.

Table 1: Predicted Electronic Properties of Substituted Imidazoles

| Substituent(s) | Predicted Effect on Ring Electron Density | Predicted Impact on Nucleophilicity |

| Unsubstituted | Baseline | Baseline |

| 1-Methyl | Increased | Increased |

| 5-Methyl | Increased | Increased |

| 1,5-Dimethyl | Significantly Increased | Significantly Increased |

| 4-Nitro (electron-withdrawing) | Decreased | Decreased |

This table is based on general chemical principles and data from related imidazole compounds.

Influence of the Methanamine Side Chain on Molecular Interactions

The methanamine side chain at the 4-position, -CH2NH2, is a critical functional group that largely governs the intermolecular interactions of this compound. This primary amine group can act as both a hydrogen bond donor and acceptor, enabling the molecule to form strong interactions with various functional groups on other molecules, such as carbonyls, hydroxyls, and other amines.

In the context of biological systems, the methanamine side chain is often a key pharmacophoric element. For instance, in histamine (B1213489) H3 receptor antagonists, the imidazole ring and a basic amine are crucial for receptor binding. nih.gov The flexibility of the methylene (B1212753) linker allows the amine to orient itself optimally within a binding pocket to form ionic or hydrogen bonding interactions. The basicity of the amine, which is influenced by the electronic properties of the imidazole ring, is also a critical factor in these interactions.

The ability of the methanamine group to engage in hydrogen bonding also significantly influences the compound's physicochemical properties, such as solubility and lipophilicity. These properties are crucial for a molecule's behavior in different chemical environments.

Rational Design of this compound Derivatives for Tailored Chemical Properties

The principles of rational design can be applied to the this compound scaffold to create derivatives with specific, tailored chemical properties. This often involves computational modeling and a deep understanding of structure-activity relationships. drughunter.comopenaccessjournals.com

For example, to enhance the binding affinity of a derivative for a specific target, modifications can be made to the methanamine side chain. Extending the carbon chain, introducing conformational constraints, or altering the basicity of the amine through substitution can lead to more favorable interactions.

Similarly, the imidazole ring itself can be a target for modification. Introducing different substituents at the available C2 position could modulate the electronic properties of the ring, fine-tuning its reactivity or influencing its stacking interactions with aromatic residues in a binding site. For instance, the introduction of a halogen atom could introduce a halogen bond donor, while a larger, lipophilic group could enhance van der Waals interactions.

A hypothetical design strategy to improve the lipophilicity of the parent compound could involve replacing one of the methyl groups with a longer alkyl chain or a phenyl group. Conversely, to increase water solubility, polar functional groups like hydroxyl or carboxyl groups could be introduced, though this would require careful consideration of the synthetic feasibility and the potential impact on the desired chemical activity.

Table 2: Hypothetical Design Strategies for this compound Derivatives

| Desired Property | Proposed Modification | Rationale |

| Increased Lipophilicity | Replace N1-methyl with N1-benzyl | Introduces a large, non-polar aromatic ring. |

| Increased Basicity | Introduce an electron-donating group at C2 | Further increases the electron density of the imidazole ring. |

| Enhanced Hydrogen Bonding | Introduce a hydroxyl group on the methanamine side chain | Provides an additional hydrogen bond donor/acceptor site. |

| Altered Steric Profile | Replace C5-methyl with an isopropyl group | Increases steric bulk around the imidazole core. |

This table presents hypothetical examples of rational design principles.

Bioisosteric Replacements within the this compound Scaffold and their Chemical Consequences

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in molecular design. drughunter.comopenaccessjournals.com Applying this concept to the this compound scaffold can lead to derivatives with altered chemical properties while potentially retaining or improving desired activities.

The methanamine side chain is a prime candidate for bioisosteric replacement. For example, the primary amine could be replaced with a hydroxyl group to create an alcohol, which can also participate in hydrogen bonding but has different electronic and acid-base properties. Alternatively, a thiol group could be introduced, which is less basic and has different hydrogen bonding characteristics.

The imidazole ring itself can also be a subject of bioisosteric replacement. A pyrazole (B372694) ring, for instance, is a common bioisostere for imidazole. While both are five-membered aromatic heterocycles with two nitrogen atoms, their arrangement differs, leading to distinct electronic and hydrogen bonding patterns. Replacing the imidazole with a pyrazole in the this compound scaffold would result in a (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine, a compound with a different dipole moment and reactivity profile.

Table 3: Potential Bioisosteric Replacements for Functional Groups in this compound

| Original Functional Group | Potential Bioisostere | Chemical Consequence |

| -CH2NH2 (Methanamine) | -CH2OH (Methanol) | Loss of basicity, altered hydrogen bonding. |

| -CH2NH2 (Methanamine) | -CH2SH (Methanethiol) | Reduced basicity, different hydrogen bonding and metal coordination properties. |

| Imidazole Ring | Pyrazole Ring | Altered dipole moment, different N-H acidity, and reactivity. |

| Imidazole Ring | 1,2,4-Triazole Ring | Different electronic distribution and hydrogen bonding capabilities. |

This table illustrates potential bioisosteric replacements and their general chemical consequences.

Future Research Directions and Challenges for 1,5 Dimethyl 1h Imidazol 4 Yl Methanamine

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in the broader field of imidazole (B134444) synthesis is the reliance on traditional methods that can involve harsh conditions, multi-step processes, and low yields. nih.gov While methods like the Debus-Radiszewski synthesis are foundational, they often lack the efficiency and environmental benignity required by modern chemical standards. nih.gov Future research for producing (1,5-Dimethyl-1H-imidazol-4-yl)methanamine and its analogs will likely concentrate on developing more streamlined and sustainable synthetic routes.

Key areas of focus will include:

One-Pot, Multi-Component Reactions: These reactions, which combine several reactants in a single vessel to form a complex product, are highly sought after for their efficiency. researchgate.net Developing a one-pot synthesis for this compound would significantly reduce waste, time, and resource consumption compared to sequential approaches.

Green Catalysis: The exploration of environmentally friendly catalysts, such as biocatalysts or heterogeneous catalysts, presents a significant opportunity. researchgate.net For instance, using silver nanoparticles or ionic liquids as catalysts has shown promise in synthesizing other imidazole derivatives under milder conditions. researchgate.netbdpsjournal.org